(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate
Description
(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative featuring a bicyclic framework with stereochemical control at the 2nd and 5th positions. Its molecular formula is C₁₈H₂₃NO₄, with a molar mass of 317.38 g/mol. The compound’s structure includes:
- A tert-butyl carbamate group at the 1-position.
- A methyl ester at the 2-position.
- A phenyl substituent at the 5-position.
The stereochemistry (2S,5S) is critical for its interactions in asymmetric catalysis and medicinal chemistry, where spatial arrangement influences binding affinity and selectivity. Synthetic routes often involve Grignard additions to introduce aromatic groups (e.g., phenyl or naphthyl) to the pyrrolidine core, as demonstrated in the preparation of related naphthalen-1-yl derivatives using 1-naphthylmagnesium bromide .
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,5S)-5-phenylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-13(12-8-6-5-7-9-12)10-11-14(18)15(19)21-4/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m0/s1 |
InChI Key |
PZMSMPJWIZIDPM-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC[C@H]1C(=O)OC)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, methyl, and phenyl substituents. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials. Reaction conditions often include the use of solvents like dichloromethane or toluene, and reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or phenyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Sodium hydride, lithium diisopropylamide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The phenyl and naphthyl groups increase hydrophobicity compared to methoxy or fluorine substituents. This impacts membrane permeability in biological systems.
- Stereochemical Impact : The (2S,5S) configuration in the target compound contrasts with derivatives like (2S,3S)-3-hydroxypyrrolidine analogs, where hydroxyl groups introduce hydrogen-bonding capabilities .
- Synthetic Complexity : Naphthyl and silyl-protected derivatives (e.g., tert-butyldimethylsilyloxy) require multi-step protocols, whereas methoxy or fluorine substitutions simplify synthesis .
Biological Activity
(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate is a chiral compound with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.34 g/mol
- CAS Number : 1552271-23-4
Biological Activity Overview
Research indicates that compounds similar to (2S,5S)-1-tert-butyl 2-methyl 5-phenylpyrrolidine can exhibit various biological activities, including antibacterial and anticancer properties. The presence of the tert-butyl and phenyl groups is significant for enhancing lipophilicity and biological efficacy.
Antibacterial Activity
A related study highlighted the antibacterial potential of phenylthiazole compounds with similar structural motifs. These compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant strains. The study reported minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL for some derivatives, indicating strong bactericidal properties .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 5 | 6.25 | Bactericidal |
| Compound 19 | <6.25 | Bactericidal |
| Compound 28 | >50 | Bacteriostatic |
Anticancer Activity
Research on the anticancer effects of structurally similar compounds has shown promising results. For instance, certain pyrrolidine derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values reported below 10 µg/mL . The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation.
Case Study: Anticancer Efficacy
In a study examining the effects of monoterpenes and their derivatives, several compounds showed potent anticancer activity against human tumor cell lines, with IC50 values ranging from 1.49 to 9.70 µg/mL across different assays . The research demonstrated that these compounds could inhibit tumor growth in vivo without causing significant damage to surrounding tissues.
The mechanisms underlying the biological activities of (2S,5S)-1-tert-butyl 2-methyl 5-phenylpyrrolidine involve:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis in cancer cells.
- Membrane Disruption : Some derivatives may disrupt bacterial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
